molecular formula C7H5F3N4O4 B1364659 [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 2002-68-8

[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B1364659
CAS No.: 2002-68-8
M. Wt: 266.13 g/mol
InChI Key: ONKIRGVIGHJYHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine typically involves the nitration of 4-(trifluoromethyl)aniline followed by the reaction with hydrazine. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylhydrazines. These products have various applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O4/c8-7(9,10)3-1-4(13(15)16)6(12-11)5(2-3)14(17)18/h1-2,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKIRGVIGHJYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395982
Record name [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-68-8
Record name [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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